molecular formula C9H10N2O2S B2649366 Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate CAS No. 1017273-57-2

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate

Cat. No. B2649366
CAS RN: 1017273-57-2
M. Wt: 210.25
InChI Key: XIKBVOMOQZSPRM-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate is a chemical compound with a molecular weight of 210.26 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction . The yield was reported to be 60%, with a melting point of 200–202 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)6(2)5-14-9/h4-5H,3H2,1-2H3 . The compound contains functional groups such as C=O ester, C–H, C=C, and C=N .


Physical And Chemical Properties Analysis

This compound has a melting point of 116-117°C . The IR spectrum shows peaks at 1688 cm−1 (C=O ester), 2953 cm−1 (C–H), 1517 cm−1 (C=C), 1612 cm−1 (C=N), and 3250 cm−1 (OH) .

Scientific Research Applications

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)5-6(2)14-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKBVOMOQZSPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate

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